Rubrolide A is derived from marine tunicates, specifically from the species Ritterella rubra. This organism has been identified as a source of various rubrolides, which are known for their diverse biological activities. The extraction and characterization of rubrolides from marine sources have led to increased interest in their potential applications in pharmaceuticals and agriculture.
Rubrolide A is classified as a γ-alkylidenebutenolide. This classification reflects its structural features, which include a butenolide ring and an alkyl substituent. The compound is part of a larger family of rubrolides, which share similar structural characteristics but differ in their substituents and biological activities.
The synthesis of Rubrolide A can be achieved through several methods, with palladium-catalyzed reactions being prominent. One effective synthetic route involves the use of palladium-catalyzed cross-coupling reactions followed by lactonization. This method has been optimized to yield Rubrolide A in satisfactory amounts.
Rubrolide A has a distinct molecular structure characterized by its butenolide ring. The chemical formula for Rubrolide A is C₁₄H₁₄O₄, indicating the presence of 14 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms.
Rubrolide A participates in various chemical reactions typical for butyrolactones. Key reactions include:
The conditions for these reactions must be carefully controlled to minimize side reactions such as over-coupling or incomplete lactonization. The use of appropriate solvents (e.g., methanol or THF) and bases (e.g., potassium carbonate) is essential for achieving high yields .
The mechanism by which Rubrolide A exhibits its biological activity involves several pathways:
Studies have shown that Rubrolide A demonstrates effective inhibition against various bacterial strains and viruses, supporting its potential as a therapeutic agent .
Electrochemical studies have indicated that Rubrolide A possesses redox properties that could be exploited in further applications .
Rubrolide A has several notable applications:
Rubrolide A represents a structurally distinctive class of halogenated marine natural products characterized as γ-butenolides. These compounds exhibit significant bioactivity profiles, positioning them as promising leads for pharmaceutical development. Chemically defined as C₁₇H₈Br₄O₄, Rubrolide A belongs to a broader family of rubrolides distinguished by their polyhalogenated aromatic systems fused to a five-membered lactone core [1] [5]. Originally isolated from marine invertebrates, this compound exemplifies the chemical innovation prevalent in marine ecosystems, where ecological pressures drive the evolution of bioactive secondary metabolites. Research interest in Rubrolide A stems from its demonstrated biological activities, including antitumor, antibacterial, and antiviral effects, making it a compelling subject for drug discovery pipelines [2] [7].
Rubrolide A (C₁₇H₈Br₄O₄) features a central γ-butenolide ring (5-membered lactone) substituted at C-3 and C-4 with two brominated phenol moieties. This molecular architecture creates an extended conjugated system responsible for its characteristic UV absorption maxima at 250 nm and 378 nm [7] [9]. X-ray crystallographic analyses of related rubrolides confirm the Z-configuration at the exocyclic double bond connecting the butenolide to the benzal ring, a stereochemical feature critical for bioactivity [7] [9]. The compound’s planar structure facilitates intercalation and specific binding to biological macromolecules.
Table 1: Spectroscopic and Physicochemical Properties of Rubrolide A
Property | Value/Characteristic | Experimental Method |
---|---|---|
Molecular Formula | C₁₇H₈Br₄O₄ | HRESIMS ([M-H]⁻ m/z 590.7075) |
UV-Vis (MeOH) | λₘₐₓ 203 nm, 250 nm, 378 nm | UV Spectroscopy |
IR (KBr) | νₘₐₓ 3322 (OH), 1730 (C=O), 1540 cm⁻¹ (Ar) | Infrared Spectroscopy |
¹H NMR (DMSO-d₆) | δ 7.77 (2H, s), 8.05 (2H, s), 6.35 (1H, s), 6.55 (1H, s) | 500 MHz NMR |
¹³C NMR (DMSO-d₆) | 13 signals; δc 168.5 (C=O), 140–110 (Ar) | 125 MHz NMR |
Crystallographic System | Triclinic | X-ray Diffraction |
The molecule exhibits marked electrophilicity due to the electron-deficient butenolide ring and brominated aromatic systems. This reactivity underpins its mechanism in biological systems, such as nucleophilic attack by cellular thiols or interaction with enzymatic active sites. Molecular docking studies reveal affinity for hydrophobic pockets in target proteins, exemplified by its inhibition of the photosynthetic electron transport chain at the D1 protein in Photosystem II (IC₅₀ = 2–8 μM) [4]. Structure-activity relationship (SAR) studies indicate that bromination patterns and the integrity of the butenolide ring are essential for cytotoxicity, with synthetic analogues modifying the phenol groups showing reduced potency [2] [4].
Rubrolide A occurs predominantly in marine invertebrates, with tunicates (ascidians) of the genus Synoicum serving as primary producers. Synoicum kuranui, endemic to New Zealand’s coastal waters, contains Rubrolide A as a major secondary metabolite, alongside congeners like Rubrolides B, T, and U [5]. The compound’s ecological role is hypothesized as a chemical defense against fouling organisms or pathogens, evidenced by its potent antibacterial effects (MIC 0.41–0.91 μM against Bacillus subtilis) [5]. Intriguingly, marine-derived fungi, particularly Aspergillus terreus strains from fish viscera or mangrove sediments, also produce rubrolides (e.g., Rubrolides R and S), suggesting possible symbiotic production or convergent evolution [7] [9].
Biosynthetic Pathways:Rubrolides are meroterpenoids biosynthesized via mixed polyketide-terpenoid pathways. Genomic analyses of rubrolide-producing fungi identify gene clusters encoding:
The fungal pathway diverges from tunicate biosynthesis, where enzymatic halogenation likely occurs late-stage, explaining structural variations like chlorinated analogues (e.g., Rubrolide B, C₁₇H₇Br₄O₄Cl) in some tunicates [5] [10].
Table 2: Natural Sources of Rubrolide A and Key Analogues
Source Organism | Environment | Detected Congeners | Yield (Dry Weight) |
---|---|---|---|
Synoicum kuranui | Hauraki Gulf, New Zealand (21 m depth) | Rubrolides A, B, T, U | 0.2–0.4% |
Aspergillus terreus OUCMDZ-1925 | Yellow River Estuary, China (fish viscera) | Rubrolides R, S | 8.7 mg/L (fermentation) |
Ritterella rubra | Queen Charlotte Islands, Canada | Rubrolides A–E | Not reported |
Rubrolide A was first isolated in 1993 from the colonial tunicate Ritterella rubra collected off Canada’s Queen Charlotte Islands [5]. Initial structural elucidation relied on NMR and mass spectrometry, revealing its unique tetra-brominated scaffold. This discovery marked the founding member of the rubrolide family, which expanded through subsequent isolations:
Historically, rubrolide research paralleled advances in marine natural product chemistry. Early challenges in structure determination were overcome by innovations in 2D-NMR and X-ray crystallography. The compound’s initial biological characterization focused on antibacterial effects, but mechanistic insights evolved significantly:
Technological Impact: The application of GNPS molecular networking since 2020 revolutionized rubrolide discovery by allowing rapid dereplication of known compounds and prioritization of novel masses within complex extracts [5]. This approach reduced rediscovery rates and accelerated the identification of minor analogues like Rubrolide T (C₁₈H₉O₄Br₄), which features a methylated phenol ring [5].
Table 3: Chronology of Key Discoveries in Rubrolide Research
Year | Discovery/Advance | Significance |
---|---|---|
1993 | Isolation from Ritterella rubra | First structural characterization of rubrolides |
2007 | Synthesis of rubrolide analogues | Enabled SAR studies and bioactivity optimization |
2014 | Discovery from Aspergillus terreus | Revealed fungal biosynthetic capability |
2020 | GNPS-guided isolation from Synoicum kuranui | Accelerated discovery of methylated analogues |
2024 | Antitumor mechanism of analogue 7 (liposomal delivery) | Demonstrated in vivo efficacy against Hela xenografts |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7